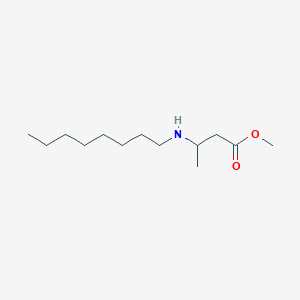
Methyl 3-(octylamino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(octylamino)butanoate, also known as octylaminobutanoic acid methyl ester, is an organic compound that has been studied for its potential applications in a variety of scientific fields. It is a colorless liquid with a characteristic odor and is soluble in water, alcohol, and ether. The compound has been studied for its potential use in pharmaceuticals, cosmetics, and food products, as well as its potential use in research applications.
Aplicaciones Científicas De Investigación
Methyl 3-(octylamino)butanoate has been studied for its potential use in scientific research. It has been used as a substrate for enzymatic studies, as a reagent in organic synthesis, and as a reference compound for the identification of other compounds. It has also been studied for its potential use in drug delivery systems and as a potential antibacterial agent.
Mecanismo De Acción
Methyl 3-(octylamino)butanoate has been studied for its potential mechanism of action. It has been shown to interact with several enzymes, including acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. The compound has also been shown to interact with proteins involved in the regulation of cell growth and differentiation, as well as proteins involved in the regulation of cell death.
Biochemical and Physiological Effects
Methyl 3-(octylamino)butanoate has been studied for its potential biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. The compound has also been shown to inhibit the growth of certain bacteria, including E. coli and S. aureus. It has also been shown to have a protective effect against oxidative damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(octylamino)butanoate has several advantages and limitations for laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also soluble in a variety of solvents, making it easy to work with. However, it is not a highly stable compound and can be easily degraded by heat or light. Additionally, it can be toxic if mishandled, and it is not approved for use in humans.
Direcciones Futuras
Methyl 3-(octylamino)butanoate has potential applications in a variety of fields. Further research could be conducted to explore its potential use in drug delivery systems, as an antimicrobial agent, and as a potential therapeutic agent. Additionally, further research could be conducted to explore its potential use in cosmetic and food products. Additionally, further research could be conducted to explore its potential use as an antioxidant and to further explore its potential biochemical and physiological effects.
Métodos De Síntesis
Methyl 3-(octylamino)butanoate can be synthesized through a variety of methods. The most common method involves the reaction of octylamine with methyl butanoate in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction produces a mixture of methyl 3-(octylamino)butanoate and Methyl 3-(octylamino)butanoatetanoic acid. The mixture can be separated by distillation, and the pure product can be isolated by crystallization.
Propiedades
IUPAC Name |
methyl 3-(octylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO2/c1-4-5-6-7-8-9-10-14-12(2)11-13(15)16-3/h12,14H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZPZGMOEWHPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(C)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(octylamino)butanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


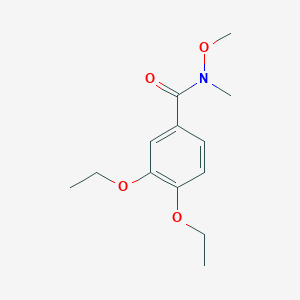
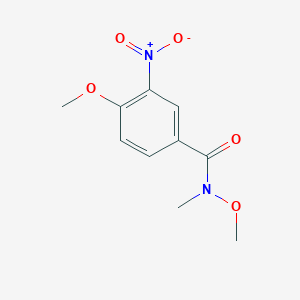
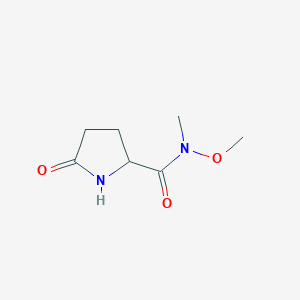
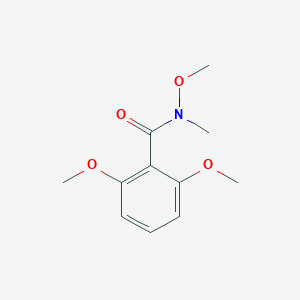
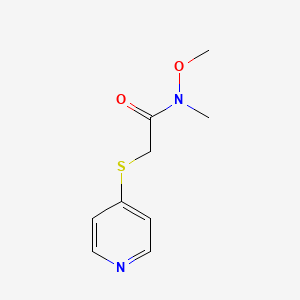
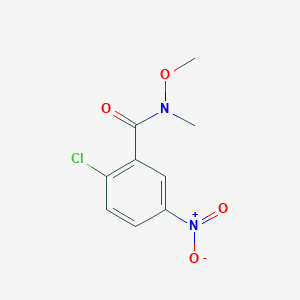
![Methyl 3-[(3-phenylpropyl)amino]butanoate](/img/structure/B6340179.png)
![Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340184.png)
![Methyl 3-[(2,2-diethoxyethyl)amino]butanoate](/img/structure/B6340193.png)
![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate](/img/structure/B6340202.png)
![Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate](/img/structure/B6340209.png)
![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate](/img/structure/B6340217.png)
![Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340228.png)